Esculentoside N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Esculentoside N is a natural product found in Phytolacca acinosa with data available.

科学研究应用

Antiviral Activity

Recent studies have demonstrated that Esculentoside A (a closely related compound) exhibits antiviral properties, particularly against coronaviruses such as SARS-CoV-2. Research indicates that it can act as a spike protein blocker, inhibiting viral entry into host cells. Molecular docking studies have shown strong binding affinity between Esculentoside A and the spike glycoprotein of SARS-CoV-2, suggesting its potential as a lead compound for developing antiviral therapies .

Anti-inflammatory Effects

Esculentoside N has been investigated for its anti-inflammatory properties. Studies involving animal models have shown that treatment with Esculentosides can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This effect is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways and the modulation of oxidative stress responses .

Hepatoprotective Properties

Research has indicated that this compound can protect against liver injuries induced by toxins such as carbon tetrachloride (CCl4) and lipopolysaccharides (LPS). In vivo studies demonstrated that treatment with this compound resulted in lower serum levels of liver enzymes (AST and ALT), indicating reduced hepatotoxicity. Histopathological assessments revealed less inflammatory cell infiltration and improved liver architecture in treated groups .

Anticancer Potential

This compound has shown promise in cancer research, particularly concerning colorectal cancer. Studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cell lines. The compound appears to exert its effects by arresting the cell cycle at the G0/G1 phase and reducing migration and invasion capabilities of cancer cells . These findings suggest that this compound could be explored further as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study highlighted the effectiveness of Esculentoside A in inhibiting SARS-CoV-2 by blocking its spike protein interactions with host cell receptors. This research paves the way for further exploration into saponin-based antiviral therapies.

Case Study 2: Hepatoprotection in Mice

In an experimental setup involving CCl4-induced liver injury, mice treated with Esculentoside A displayed significant reductions in liver enzyme levels and histopathological damage compared to control groups. This study underscores the potential use of Esculentoside A in treating liver disorders.

属性

CAS 编号 |

141890-69-9 |

|---|---|

分子式 |

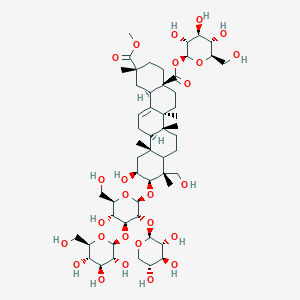

C54H86O26 |

分子量 |

1151.2 g/mol |

IUPAC 名称 |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |

InChI 键 |

WVJDSQFWFCCTAH-BKWLPVKJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

手性 SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |

同义词 |

3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。